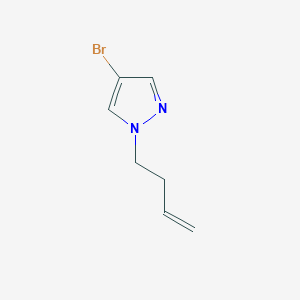

4-bromo-1-(but-3-en-1-yl)-1H-pyrazole

Overview

Description

4-bromo-1-(but-3-en-1-yl)-1H-pyrazole, also known as 4-bromo-1-(but-3-en-1-yl)pyrazole, is a heterocyclic organic compound with a unique structure and properties. It is a member of the pyrazole family, which is a group of five-membered nitrogen-containing aromatic rings. This compound has a wide range of applications in scientific research, from drug development to materials science.

Scientific Research Applications

Structural and Tautomerism Studies

Research on similar 4-bromo-1H-pyrazoles has provided insights into their structure and tautomerism, crucial for understanding their chemical properties and reactivity. For example, the study of tautomerism in the solid state and in solution for 4-bromo substituted 1H-pyrazoles has been conducted using multinuclear magnetic resonance spectroscopy and X-ray crystallography. This research is foundational for further chemical modifications and applications of these compounds in various fields (Trofimenko et al., 2007).

Antimicrobial Activity

The synthesis and evaluation of antibacterial and antifungal activities of new pyrazole derivatives, including those related to 4-bromo-1-(but-3-en-1-yl)-1H-pyrazole, have shown promising results against a variety of pathogens. These compounds have been tested in vitro for their activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains, indicating their potential as antimicrobial agents (Pundeer et al., 2013).

Catalysis and Material Synthesis

Research on palladium(II) complexes involving pyrazole derivatives has highlighted their utility as catalysts for Suzuki-Miyaura coupling reactions and as precursors for the synthesis of nano-particles. These studies demonstrate the versatility of 4-bromo-1H-pyrazole compounds in catalysis and materials science, providing pathways to efficient synthesis of complex organic compounds and nano-materials with potential applications in electronics, catalysis, and drug delivery systems (Sharma et al., 2013).

Drug Development and Therapeutic Applications

The design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines, based on modifications of the 4-bromo-1H-pyrazole structure, have shown activity against specific cancer cell lines, particularly targeting the Bcr-Abl T315I mutant. This research underscores the potential of 4-bromo-1H-pyrazole derivatives in the development of targeted cancer therapies, highlighting their role in medicinal chemistry (Radi et al., 2013).

Mechanism of Action

Mode of Action

It’s known that brominated compounds often act by forming covalent bonds with proteins or nucleic acids, altering their function .

Biochemical Pathways

More research is needed to elucidate the compound’s effects on cellular processes and pathways .

Pharmacokinetics

It’s important to note that the compound’s bromine atom could potentially affect its pharmacokinetic properties, as bromine is a heavy atom that can influence a compound’s lipophilicity and membrane permeability .

Result of Action

The molecular and cellular effects of 4-bromo-1-(but-3-en-1-yl)-1H-pyrazole’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and activity. For instance, the compound’s storage temperature is recommended to be 2-8°C to maintain its stability .

properties

IUPAC Name |

4-bromo-1-but-3-enylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-3-4-10-6-7(8)5-9-10/h2,5-6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTUONSGEWDQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1531890.png)

![4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1531896.png)